1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
CAS No.: 2034390-96-8
Cat. No.: VC4278025
Molecular Formula: C16H20N2O4S2
Molecular Weight: 368.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034390-96-8 |
|---|---|
| Molecular Formula | C16H20N2O4S2 |
| Molecular Weight | 368.47 |
| IUPAC Name | 1,6-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridin-2-one |
| Standard InChI | InChI=1S/C16H20N2O4S2/c1-12-10-14(11-15(19)17(12)2)22-13-5-7-18(8-6-13)24(20,21)16-4-3-9-23-16/h3-4,9-11,13H,5-8H2,1-2H3 |
| Standard InChI Key | GXZNECKIXAGRHL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Introduction
1,6-Dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring, a piperidine moiety, and a thiophene sulfonyl group, contributing to its diverse biological activities. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential interactions with various biological targets.
Synthesis
The synthesis of 1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one typically involves multi-step organic reactions. These steps may include sulfonylation using thiophene sulfonyl chloride and the construction of the piperidine ring. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Biological Activity
This compound has been identified as a potential antagonist for the CCR5 receptor, which is crucial for HIV entry into host cells. Its ability to block CCR5 suggests potential applications in antiviral therapies targeting HIV infections. Further research is needed to fully elucidate its biological activities and potential therapeutic uses.
Future Directions
Future research should focus on detailed structure-activity relationship studies to optimize its biological activity. Techniques such as molecular docking and in vitro assays are essential for understanding its mechanism of action and identifying potential therapeutic targets.
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